2-(5-Chloro-6-methoxynaphthalen-2-yl)acetonitrile
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Overview
Description
2-(5-Chloro-6-methoxynaphthalen-2-yl)acetonitrile is a chemical compound with the molecular formula C13H10ClNO and a molecular weight of 231.68 g/mol . It is characterized by the presence of a chloro and methoxy group attached to a naphthalene ring, along with an acetonitrile group. This compound is primarily used in research and development, particularly in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-6-methoxynaphthalen-2-yl)acetonitrile typically involves the reaction of 5-chloro-6-methoxynaphthalene with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the acetonitrile, followed by nucleophilic substitution on the naphthalene ring . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-6-methoxynaphthalen-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-(5-Chloro-6-methoxynaphthalen-2-yl)acetaldehyde.
Reduction: 2-(5-Chloro-6-methoxynaphthalen-2-yl)ethylamine.
Substitution: 2-(5-Amino-6-methoxynaphthalen-2-yl)acetonitrile.
Scientific Research Applications
2-(5-Chloro-6-methoxynaphthalen-2-yl)acetonitrile is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-6-methoxynaphthalen-2-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups on the naphthalene ring can influence the compound’s binding affinity and selectivity towards these targets. The acetonitrile group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic acid: Similar structure but with a propanoic acid group instead of an acetonitrile group.
2-(6-Methoxynaphthalen-2-yl)acetic acid: Lacks the chloro group but has a similar naphthalene core.
5-Chloro-6-methoxy-2-naphthylamine: Similar structure but with an amine group instead of an acetonitrile group.
Uniqueness
2-(5-Chloro-6-methoxynaphthalen-2-yl)acetonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and methoxy groups on the naphthalene ring, along with the acetonitrile group, allows for a wide range of chemical modifications and applications in various fields .
Properties
Molecular Formula |
C13H10ClNO |
---|---|
Molecular Weight |
231.68 g/mol |
IUPAC Name |
2-(5-chloro-6-methoxynaphthalen-2-yl)acetonitrile |
InChI |
InChI=1S/C13H10ClNO/c1-16-12-5-3-10-8-9(6-7-15)2-4-11(10)13(12)14/h2-5,8H,6H2,1H3 |
InChI Key |
MTDWOFKHOCJZFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)CC#N)Cl |
Origin of Product |
United States |
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